molecular formula C8H12N2O B15197915 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone

Cat. No.: B15197915
M. Wt: 152.19 g/mol
InChI Key: ABFSMJLHDSBEAI-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone is an imidazole derivative characterized by an ethyl group at position 2, a methyl group at position 1, and an ethanone (acetyl) group at position 5 of the imidazole ring. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol (calculated). Imidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-ethyl-3-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-8-9-5-7(6(2)11)10(8)3/h5H,4H2,1-3H3

InChI Key

ABFSMJLHDSBEAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The ethanone moiety undergoes nucleophilic substitution reactions with amines and hydrazines. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Oxime FormationHydroxylamine HCl, EtOH, reflux(E)-1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone oxime72%
Hydrazone SynthesisPhenylhydrazine, HCl, 80°CCorresponding hydrazone derivative68%

These reactions are critical for functionalizing the ketone into bioactive intermediates.

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring facilitates electrophilic substitution. Key examples include:

Reaction TypeReagents/ConditionsPosition ModifiedProductNotesSource
SulfonationSO₃·Pyridine, CH₂Cl₂, 0°CC-41-(2-Ethyl-1-methyl-4-sulfo-1H-imidazol-5-yl)ethanoneRequires anhydrous conditions
BrominationBr₂, AcOH, 50°CC-2Brominated derivativeMinor regioselectivity

Substituents like the ethyl and methyl groups direct electrophiles to specific positions, as observed in analogous imidazole systems .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol or fully hydrogenated:

Reaction TypeReagents/ConditionsProductYieldSource
Ketone to AlcoholNaBH₄, MeOH, 0°C1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanol85%
Complete HydrogenationH₂, Pd/C, EtOAcEthyl-methylimidazolidine derivative63%

Reduction pathways are pivotal for generating saturated analogs with altered bioavailability .

Condensation and Cyclization

The compound participates in cyclocondensation to form heterocyclic systems:

Reaction TypeReagents/ConditionsProductApplicationSource
Pyrimidine Hybrid FormationThiourea, KOH, EtOH, refluxImidazo-pyrimidine fused ring systemAntitumor agents
Schiff Base SynthesisAniline derivatives, AcOHImine-linked conjugatesCatalysis studies

These reactions exploit the ketone’s electrophilicity and the imidazole’s aromaticity for complex scaffold synthesis .

Coordination Chemistry

The imidazole nitrogen can act as a ligand in metal complexes:

Metal IonLigand RatioCoordination GeometryApplicationSource
Cd²⁺1:2OctahedralCrystal engineering
Zn²⁺1:1TetrahedralCatalytic frameworks

Structural studies reveal stable complexes with transition metals, highlighting its utility in materials science .

Comparative Reactivity of Structural Analogs

Reactivity trends are illustrated through similar compounds:

CompoundKey ReactionRelative Rate vs. TargetNotesSource
1-(2-Methyl-1H-imidazol-5-yl)ethanoneSulfonation1.3× fasterHigher ring activation
1-(1-Ethyl-1H-imidazol-5-yl)ethanoneHydrazone formation0.7× slowerSteric hindrance

Substituent effects (e.g., ethyl vs. methyl) significantly modulate reaction kinetics .

Mechanistic Insights

  • Ketone Reactivity : The electron-withdrawing nature of the carbonyl group enhances electrophilicity, favoring nucleophilic attacks .

  • Imidazole Aromaticity : Methyl and ethyl substituents increase electron density at C-4, directing electrophiles to this position .

  • Steric Effects : Bulky groups at N-1 and C-2 reduce accessibility to the imidazole ring, impacting substitution rates .

Scientific Research Applications

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound’s ethanone group can undergo nucleophilic attack, leading to various biochemical transformations .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Notable Features
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone C₈H₁₂N₂O 152.19 2-Ethyl, 1-Methyl, 5-Ethanone Enhanced lipophilicity
1-(1-Methyl-1H-imidazol-5-yl)ethanone C₆H₈N₂O 124.14 1-Methyl, 5-Ethanone Simpler structure, lower molecular weight
1-(2-Amino-1H-imidazol-5-yl)ethanone C₅H₇N₃O 125.13 2-Amino, 5-Ethanone Polar amino group improves solubility
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethanone C₈H₁₀N₂O 150.18 2-Ethenyl, 5-Methyl, 4-Ethanone Unsaturated ethenyl group for reactivity
2-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone C₆H₇N₃O₃ 169.14 2-Methyl, 5-Nitro, 4-Ethanone Electron-withdrawing nitro group

Substituent Effects on Physicochemical Properties

  • Solubility: The amino-substituted derivative (C₅H₇N₃O) exhibits higher polarity due to the -NH₂ group, favoring aqueous solubility and hydrogen bonding interactions .
  • Reactivity : The ethenyl group in C₈H₁₀N₂O introduces a site for polymerization or addition reactions, while the nitro group in C₆H₇N₃O₃ enhances electrophilicity, making it suitable for nucleophilic substitution.

Biological Activity

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl-1-methylimidazole with ethanoyl chloride or acetic anhydride. The reaction conditions may vary, but generally, it is conducted under controlled temperatures to ensure high yields and purity.

Antimicrobial Activity

Research has indicated that imidazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain imidazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, although specific data for this compound remains limited .

Antiparasitic Activity

Another area of interest is the antiparasitic potential of imidazole derivatives. Compounds structurally related to this compound have shown promise against protozoan parasites. For instance, studies on related compounds have reported notable antiparasitic effects, suggesting that this compound could also possess similar properties .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays have been performed on various imidazole derivatives, revealing their potential as anticancer agents. For example, some studies report IC50 values in the low micromolar range for related compounds against cancer cell lines such as A549 (lung cancer) and others . While specific data on this compound is scarce, its structural similarities to active compounds suggest potential efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activities of imidazole derivatives:

Study Compound Activity IC50 Value
Study 12-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneAntimicrobial (MRSA)0.98 μg/mL
Study 2Various imidazole derivativesCytotoxicity (A549)<10 μM
Study 3Novel imidazole derivativesAntiparasiticNot specified

These studies underscore the potential of imidazole-based compounds in therapeutic applications.

Q & A

Q. Basic

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves bond lengths/angles and confirms substituent positions. Validate structures using tools like PLATON to detect twinning or disorder .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methyl/ethyl groups at ~1.3–2.5 ppm) and ketone carbonyl signals (~200–210 ppm in 13C) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 167.12) .

How can reaction conditions be systematically optimized for higher yield and purity?

Q. Advanced

  • Design of Experiments (DOE) : Vary temperature, solvent (polar aprotic vs. nonpolar), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
  • In-line monitoring : Use HPLC or FTIR to track reaction progression and intermediate formation.
  • Purification optimization : Test solvent ratios (e.g., ethyl acetate:hexane gradients) and crystallization solvents (ethanol, acetone) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle).
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation .
  • Structural analogs : Compare bioactivity with derivatives (e.g., thiol-substituted imidazoles) to assess substituent effects .

What computational approaches predict the compound’s reactivity and target interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) with basis sets (6-31G(d,p)) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to targets (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental IC50 values .

What key structural insights are derived from crystallographic data?

Q. Basic

  • Bond geometry : The imidazole ring exhibits bond lengths of ~1.31–1.38 Å (C-N) and ~1.45 Å (C-C).
  • Substituent orientation : Ethyl and methyl groups adopt equatorial positions to minimize steric strain .
  • Validation metrics : Check R-factors (<0.05) and residual electron density (<0.5 eÅ⁻³) .

How can derivatives be designed to enhance pharmacological or physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups : Introduce nitro (-NO2) or fluoro substituents at position 2 to modulate lipophilicity (logP) .
  • Heterocyclic hybridization : Attach triazole or thiazole moieties via Suzuki-Miyaura cross-coupling to improve target selectivity .
  • Solubility optimization : Incorporate hydrophilic groups (e.g., hydroxymethyl) while monitoring LogD (pH 7.4) .

What purification strategies are recommended for isolating this compound?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .
  • Recrystallization : Ethanol or acetone at low temperatures (0–4°C) enhances crystal purity .
  • Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.